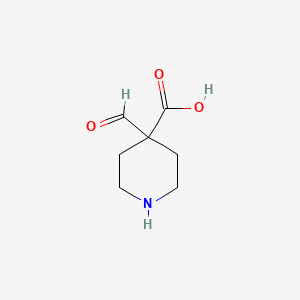

4-Formylpiperidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

344354-78-5 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

4-formylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C7H11NO3/c9-5-7(6(10)11)1-3-8-4-2-7/h5,8H,1-4H2,(H,10,11) |

InChI Key |

SAQXHVZJIHDWIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Formylpiperidine-4-carboxylic acid (CAS 84163-42-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Formylpiperidine-4-carboxylic acid, a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and detail its significant applications, particularly its role as a key intermediate in the synthesis of notable pharmaceutical agents.

Introduction: A Versatile Piperidine Scaffold

4-Formylpiperidine-4-carboxylic acid, with the CAS number 84163-42-8, is a bifunctional heterocyclic compound. The piperidine ring is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] The presence of both a carboxylic acid and a formyl group on the same quaternary carbon atom makes this molecule a highly versatile intermediate for the synthesis of complex molecular architectures, most notably in the development of antipsychotic drugs.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic data is fundamental for the effective utilization of any chemical intermediate.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 84163-42-8 | [5] |

| Molecular Formula | C₇H₁₁NO₃ | [5] |

| Molecular Weight | 157.17 g/mol | [5] |

| Physical Form | Solid | [5] |

| Melting Point | 137-138 °C | [6] |

| Boiling Point | 377.8 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.35 g/cm³ (Predicted) | [6] |

| InChI Key | IZNTWTMLHCGAJU-UHFFFAOYSA-N | [5] |

Spectroscopic Analysis

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-Formylpiperidine-4-carboxylic acid.

A ¹H NMR spectrum of 1-Formyl-piperidine-4-carboxylic acid is publicly available.[7] The spectrum would be expected to show distinct signals corresponding to the formyl proton, the piperidine ring protons, and the carboxylic acid proton.

-

Formyl Proton (CHO): A singlet is expected around 8.0 ppm.

-

Piperidine Protons (CH₂): A complex pattern of multiplets is anticipated in the range of 1.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield. Due to the formyl group, restricted rotation around the N-CHO bond may lead to broadening or duplication of some piperidine signals.

-

Carboxylic Acid Proton (COOH): A broad singlet is expected at a chemical shift greater than 10 ppm, which is exchangeable with D₂O.

-

Methine Proton (CH): A multiplet, likely a quintet or a more complex pattern, would be expected for the proton at the 4-position of the piperidine ring, integrating to one proton.

The ¹³C NMR spectrum provides key information about the carbon framework. The predicted chemical shifts are as follows:

-

Carboxylic Carbonyl (C=O): ~175-185 ppm

-

Formyl Carbonyl (C=O): ~160-165 ppm

-

Piperidine Carbons (C-N): ~40-50 ppm

-

Other Piperidine Carbons: ~25-35 ppm

-

Quaternary Carbon (C-4): ~45-55 ppm

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ is characteristic.[8]

-

C-H Stretch (Alkane): Sharp peaks between 2850-3000 cm⁻¹.[9]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[8]

-

C=O Stretch (Amide - Formyl): A strong, sharp peak around 1650-1680 cm⁻¹.[9]

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z = 157. Key fragmentation patterns would likely involve the loss of water (M-18), the formyl group (M-29), and the carboxylic acid group (M-45).[1]

Synthesis of 4-Formylpiperidine-4-carboxylic acid

The synthesis of 4-Formylpiperidine-4-carboxylic acid is logically achieved through the N-formylation of piperidine-4-carboxylic acid. This transformation can be accomplished using various established methods for the formylation of amines.

Synthetic Pathway Overview

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 5. 1-Formyl-piperidine-4-carboxylic acid | 84163-42-8 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR spectrum [chemicalbook.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

1-Formylpiperidine-4-carboxylic acid characterization data

An In-depth Technical Guide to the Characterization of 1-Formylpiperidine-4-carboxylic Acid

Introduction

1-Formylpiperidine-4-carboxylic acid, with the CAS Number 84163-42-8, is a pivotal intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural integrity and purity are paramount, directly influencing the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A notable application of this compound is as a key building block in the synthesis of Risperidone, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] This guide provides a comprehensive overview of the essential analytical techniques and expected data for the thorough characterization of 1-Formylpiperidine-4-carboxylic acid, ensuring its suitability for drug development and manufacturing processes.

This document is intended for researchers, analytical scientists, and quality control professionals. It offers not just procedural steps but also the underlying scientific rationale for the chosen analytical methodologies, fostering a deeper understanding of how to ensure the quality of this critical raw material.

Physicochemical Properties

A foundational aspect of characterization is the determination of the compound's fundamental physicochemical properties. These constants are critical for identification, processing, and formulation development.

| Property | Value | Source |

| CAS Number | 84163-42-8 | [2] |

| Molecular Formula | C₇H₁₁NO₃ | [2] |

| Molecular Weight | 157.17 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 137-138 °C | [1][4] |

| Boiling Point (Predicted) | 377.8 ± 35.0 °C | [1][4] |

| Density (Predicted) | 1.350 ± 0.06 g/cm³ | [1] |

| Purity | Typically ≥95-97% | [3][7] |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure, confirming the identity and integrity of 1-Formylpiperidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 1-Formylpiperidine-4-carboxylic acid, both ¹H and ¹³C NMR are essential.

¹H NMR (Proton NMR) Analysis

Rationale: ¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. The presence of a formyl group and the piperidine ring protons in distinct regions of the spectrum serves as a primary confirmation of the structure.

Expected Chemical Shifts (in DMSO-d₆):

-

~12.2 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

~8.0 ppm (s, 1H): This singlet is characteristic of the formyl proton (-CHO).

-

~3.8-4.2 ppm & ~2.8-3.2 ppm (m, 4H): These multiplets arise from the axial and equatorial protons on the carbons adjacent to the nitrogen of the piperidine ring. The formyl group's influence causes a noticeable downfield shift.

-

~2.5 ppm (m, 1H): This multiplet corresponds to the proton on the carbon bearing the carboxylic acid group (C4).

-

~1.4-1.9 ppm (m, 4H): These multiplets represent the remaining four protons of the piperidine ring (at C3 and C5).

¹³C NMR (Carbon-13 NMR) Analysis

Rationale: ¹³C NMR provides information on the number of non-equivalent carbons and their electronic environments. It is particularly useful for confirming the presence of the carbonyl carbons from the formyl and carboxylic acid groups.

Expected Chemical Shifts (in DMSO-d₆):

-

~175 ppm: The carbonyl carbon of the carboxylic acid.

-

~162 ppm: The carbonyl carbon of the formyl group.

-

~45 ppm & ~40 ppm: The two distinct carbons of the piperidine ring adjacent to the nitrogen.

-

~40 ppm: The carbon at the 4-position of the piperidine ring, attached to the carboxylic acid.

-

~28 ppm: The carbons at the 3 and 5-positions of the piperidine ring.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the O-H, C=O, and N-C=O bonds provide rapid confirmation of the compound's identity.

Expected Absorption Bands:

-

3300-2500 cm⁻¹ (broad): This very broad absorption is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[8]

-

~1705 cm⁻¹ (strong): This sharp, strong peak corresponds to the C=O stretch of the carboxylic acid carbonyl group.[8]

-

~1640 cm⁻¹ (strong): This absorption is due to the C=O stretch of the tertiary amide (the formyl group).

-

~2950-2850 cm⁻¹: These bands correspond to the C-H stretching vibrations of the piperidine ring.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to further confirm the structure.

Expected Data (Electrospray Ionization - ESI):

-

[M+H]⁺: 158.07 (Positive Ion Mode)

-

[M-H]⁻: 156.06 (Negative Ion Mode)

-

Fragmentation: The fragmentation pattern would likely show the loss of the formyl group (29 Da) and the carboxylic acid group (45 Da).

Chromatographic Purity Analysis

Ensuring the purity of 1-Formylpiperidine-4-carboxylic acid is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC separates the main compound from any impurities, allowing for accurate quantification of purity. A well-developed HPLC method is a cornerstone of a robust quality control system.

A General-Purpose HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile.

System Suitability: Before sample analysis, the chromatographic system should be evaluated for its performance. This typically includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

-

Accurately weigh 10-20 mg of 1-Formylpiperidine-4-carboxylic acid.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Protocol 2: HPLC Method for Purity Assessment

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Sample Preparation:

-

Prepare a stock solution of 1-Formylpiperidine-4-carboxylic acid at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

-

Further dilute as necessary for analysis.

-

-

Chromatographic Conditions:

-

Use a C18 column.

-

Set the column temperature to 30 °C.

-

Run a gradient elution, for example:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-30 min: 5% B (re-equilibration)

-

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to 210 nm.

-

-

Analysis:

-

Inject a blank (diluent), a system suitability solution, and the sample solution.

-

Calculate the purity based on the area percent of the main peak.

-

Visualizations

Caption: Workflow for the comprehensive characterization of 1-Formylpiperidine-4-carboxylic acid.

Sources

- 1. chembk.com [chembk.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 1-Formyl-4-piperidinecarboxylic Acid , ≥95.0%(T) , 84163-42-8 - CookeChem [cookechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-Formyl-4-piperidinecarboxylic Acid | 84163-42-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR spectrum [chemicalbook.com]

- 7. 1-Formyl-piperidine-4-carboxylic acid | 84163-42-8 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. ukm.my [ukm.my]

Technical Guide: 4-Formylpiperidine-4-carboxylic Acid

This technical guide provides an in-depth analysis of 4-Formylpiperidine-4-carboxylic acid , addressing the critical distinction between its structural isomers, molecular weight calculations, synthetic pathways, and applications in drug discovery.

Part 1: Executive Summary & Molecular Identity

The Isomer Distinction (Critical Analysis)

In chemical nomenclature and cataloging, the term "4-Formylpiperidine-4-carboxylic acid" is frequently subject to ambiguity. It technically refers to a geminal disubstituted piperidine (Isomer B). However, commercial catalogs often use this string loosely to refer to the N-formyl derivative (Isomer A).

For high-precision research, you must distinguish between these two distinct chemical entities:

| Feature | Isomer A (Commercial Standard) | Isomer B (Scaffold) |

| IUPAC Name | 1-Formylpiperidine-4-carboxylic acid | 4-Formylpiperidine-4-carboxylic acid |

| Common Name | N-Formylisonipecotic acid | |

| Structure | Formyl group on Nitrogen (Pos 1) | Formyl group on Carbon (Pos 4) |

| CAS Number | 84163-42-8 | 344354-78-5 (Rare/Unstable) |

| Stability | Highly Stable (Amide bond) | Unstable ( |

| Primary Use | Intermediate for Risperidone, Integrin antagonists | Peptidomimetics (Quaternary amino acid analogs) |

Molecular Weight Data

Despite the structural difference, both isomers share the same molecular formula and weight.

-

Chemical Formula :

-

Molecular Weight (Average) : 157.17 g/mol [1]

-

Monoisotopic Mass : 157.0739 g/mol

Elemental Analysis:

-

Carbon: 53.49%

-

Hydrogen: 7.05%

-

Nitrogen: 8.91%

-

Oxygen: 30.54%

Part 2: Physicochemical Profile & Stability

Isomer A: 1-Formylpiperidine-4-carboxylic Acid

This is the standard reagent found in most laboratories.

-

Physical State : White to off-white crystalline powder.

-

Solubility : Soluble in DMSO, Methanol, and hot water.

-

pKa : ~4.8 (Carboxylic acid). The N-formyl group reduces the basicity of the piperidine nitrogen significantly, making it non-basic.

Isomer B: 4-Formylpiperidine-4-carboxylic Acid

This compound represents a "quaternary amino acid" scaffold.

-

Stability Warning :

-Formyl carboxylic acids are inherently unstable. The electron-withdrawing formyl group at the -

Handling : Usually synthesized and handled as a protected ester (e.g., Ethyl 1-Boc-4-formylpiperidine-4-carboxylate) or immediately converted to a stable heterocycle (e.g., imidazole or oxazole formation).

-

Hydration : The formyl group likely exists in equilibrium with its gem-diol (hydrate) form in aqueous media due to the inductive effect of the adjacent carboxyl group.

Part 3: Synthesis & Experimental Protocols

Synthesis of 1-Formylpiperidine-4-carboxylic Acid (Isomer A)

Mechanism : N-acylation of isonipecotic acid using a mixed anhydride generated in situ.

Protocol:

-

Reagents : Isonipecotic acid (1.0 eq), Formic acid (excess), Acetic anhydride (1.2 eq).

-

Procedure :

-

Dissolve isonipecotic acid in 98% Formic acid.

-

Cool to 0°C. Dropwise add Acetic anhydride (exothermic reaction).

-

Allow the mixture to stir at Room Temperature (RT) for 4 hours.

-

Workup : Concentrate under reduced pressure to remove excess formic/acetic acid.

-

Recrystallize the residue from Ethanol/Ether.

-

-

Yield : Typically >90%.

Synthesis Strategy for 4-Formylpiperidine-4-carboxylic Acid (Isomer B)

Context : Direct synthesis of the free acid is difficult due to instability. The standard approach is via the N-Boc protected ester .

Protocol (via Oxidative Cleavage):

-

Starting Material : 1-Boc-4-vinylpiperidine-4-carboxylic acid ethyl ester.

-

Oxidation : Ozonolysis (

, -

Result : 1-Boc-4-formylpiperidine-4-carboxylic acid ethyl ester.

-

Note: Do not hydrolyze the ester unless immediately reacting the acid in the next step (e.g., Ugi reaction).

-

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways for the two isomers, highlighting the stability bottleneck for Isomer B.

Figure 1: Divergent synthetic pathways. Isomer A is formed via N-acylation, while Isomer B requires scaffold construction and is prone to decarboxylation upon ester hydrolysis.

Part 5: Applications in Drug Discovery

Peptidomimetics (Isomer B Focus)

The 4,4-disubstituted scaffold is highly valued for constraining peptide conformation.

-

Mechanism : Introducing a quaternary center at the

-carbon of an amino acid (or its piperidine analog) restricts the -

Use Case : Design of helix-stabilized peptides or protease-resistant inhibitors.

Pharmacophore Synthesis (Isomer A Focus)

The N-formyl group in Isomer A serves as a protecting group or a metabolic precursor.

-

Risperidone Synthesis : Used as a precursor to introduce the piperidine ring, where the formyl group is later reduced or removed.

-

Integrin Antagonists : The carboxylic acid moiety binds to metal ion sites (e.g.,

) in integrin receptors, while the piperidine ring provides a rigid spacer.

Part 6: References

-

National Institutes of Health (NIH) . (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Retrieved from [Link]

Sources

Technical Guide: Stability and Storage of 4-Formylpiperidine-4-carboxylic Acid

[1]

Chemical Stability Profile

As a Senior Application Scientist, I characterize this molecule as a "high-energy intermediate" relative to its degradation products. Its stability is compromised by three competing thermodynamic drivers: Geminal Instability , Zwitterionic Self-Condensation , and Oxidative Susceptibility .[1]

The Geminal Effect (Decarboxylation Risk)

The presence of an electron-withdrawing aldehyde (-CHO) and a carboxylic acid (-COOH) on the same quaternary carbon creates significant electronic repulsion and steric strain.[1]

-

Mechanism:

-Formyl carboxylic acids are prone to thermal decarboxylation.[1] The carbonyl of the aldehyde can facilitate the loss of CO₂ through a cyclic transition state, effectively converting the molecule into 4-formylpiperidine.[1] -

Implication: Strict temperature control is non-negotiable.[1] Room temperature exposure accelerates this entropy-driven decomposition.[1]

Zwitterionic Polymerization (The "Maillard" Risk)

In its free form, the piperidine nitrogen (secondary amine) is nucleophilic, while the C4-aldehyde is electrophilic.[1]

-

Intramolecular: Steric constraints of the 6-membered ring make intramolecular cyclization (forming a bridge) energetically unfavorable (Bredt's rule violation in some conformers), but not impossible.[1]

-

Intermolecular: The primary risk is intermolecular Schiff base formation .[1] One molecule's amine attacks another's aldehyde, leading to dimerization or oligomerization.[1] This manifests as the material turning from a white powder to a yellow/brown gum.[1]

Oxidative Sensitivity

The aldehyde proton is highly susceptible to autoxidation, converting the formyl group into a second carboxylic acid group, yielding piperidine-4,4-dicarboxylic acid .[1] This reaction is radical-mediated and accelerated by light and trace metals.[1]

Storage Specifications

To mitigate the pathways described above, the following "Cold-Dark-Dry-Inert" protocol is mandatory.

Environmental Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Kinetic suppression of decarboxylation and polymerization.[1] Long-term storage (>6 months) benefits from -80°C. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent conversion to dicarboxylic acid.[1] Argon is preferred due to higher density.[1] |

| Humidity | < 10% RH (Desiccated) | Aldehydes form hydrates (gem-diols) in water; moisture facilitates zwitterionic mobility and hydrolysis.[1] |

| Light | Dark / Amber Glass | UV light initiates radical autoxidation of the aldehyde C-H bond.[1] |

Container System

-

Primary: Amber glass vial with a Teflon-lined screw cap.[1]

-

Secondary: Sealed Mylar bag with a silica gel packet and an oxygen scavenger sachet.

-

Tertiary: Store the bag inside a secondary container (box) in the freezer to minimize temperature fluctuations during door openings.

Degradation Pathways Visualization

The following diagram maps the kinetic risks associated with improper storage.

Figure 1: Primary degradation pathways.[1] Red arrows indicate irreversible chemical loss; dashed lines indicate reversible equilibrium.[1]

Handling and Solubilization Protocol

Objective: Solubilize the compound for experimentation without triggering immediate degradation.

Solvent Selection Matrix[1]

-

Recommended: 0.1 M HCl or Dilute Acetic Acid .[1]

-

Why: Protonating the amine (forming the ammonium salt) kills its nucleophilicity, preventing self-condensation (polymerization).[1]

-

-

Avoid: DMSO (unless dry and fresh), Methanol (forms hemiacetals), and Basic Buffers (PBS pH 7.4 triggers rapid polymerization).[1]

Step-by-Step Solubilization Workflow

-

Equilibration: Allow the sealed vial to warm to room temperature inside a desiccator (approx. 30 mins) before opening. Crucial: Opening a cold vial condenses atmospheric water, instantly degrading the aldehyde.[1]

-

Weighing: Weigh quickly in a low-humidity environment.

-

Dissolution:

-

Usage: Use solutions within 4 hours . Do not store stock solutions of the free aldehyde.[1]

Quality Control (QC) & Validation

Before using this reagent in critical assays, validate integrity using 1H NMR .

| Signal Region | Observation | Interpretation |

| 9.5 - 9.8 ppm | Singlet (-CHO) | Intact Material. Sharp singlet indicates active aldehyde.[1] |

| ~8.0 - 8.5 ppm | Broad Humps | Degradation. Indicates imine/oligomer formation.[1] |

| Absence of 9.5 ppm | -- | Total Loss. Likely oxidation to acid or complete polymerization.[1] |

| New peaks ~5-6 ppm | Multiplets | Hydration. Gem-diol formation (reversible by drying).[1] |

References

Piperidine Scaffolds in Medicinal Chemistry: From SAR to Clinical Application

Topic: Biological Activity of Piperidine-Based Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Privileged" Scaffold

The piperidine ring—a six-membered nitrogen-containing heterocycle—stands as one of the most ubiquitous "privileged structures" in modern medicinal chemistry.[2] Found in over 12,000 biologically active compounds and a significant percentage of FDA-approved drugs (e.g., Donepezil, Fentanyl, Methylphenidate), its value lies in its conformational flexibility and electronic versatility .

This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validation protocols necessary for developing high-potency piperidine derivatives.

Structural Versatility & SAR Logic

The biological success of piperidine stems from its ability to orient substituents in defined 3D space (chair conformation) while the nitrogen atom serves as a pivotal hydrogen bond acceptor/donor or ionic interaction site at physiological pH.

Core SAR Principles

-

The Nitrogen Center (

): At physiological pH (7.4), the piperidine nitrogen is predominantly protonated. This cationic center is critical for electrostatic interactions with anionic residues (e.g., Aspartate) in G-protein-coupled receptors (GPCRs) and enzymes like Acetylcholinesterase (AChE). -

C4-Position Functionalization: The most common site for derivatization. Bulky hydrophobic groups here often improve blood-brain barrier (BBB) penetration (e.g., Fentanyl).

-

Ring Conformation: The chair conformation minimizes steric strain. Substituents at the equatorial position are generally more stable and biologically active than axial counterparts.

Visualization: Piperidine SAR Decision Tree

The following diagram illustrates the logical flow of structural modifications to target specific biological outcomes.

Figure 1: Strategic modification points on the piperidine scaffold and their consequent biological impacts.

Therapeutic Mechanisms & Signaling Pathways[2][3][4][5][6][7]

Oncology: Modulation of PI3K/Akt/mTOR

Recent derivatives have shown potency in suppressing cancer cell proliferation by targeting the PI3K/Akt/mTOR signaling cascade. Piperidine-based kinase inhibitors function by competing for the ATP-binding pocket, preventing the phosphorylation of downstream effectors.

Mechanism of Action:

-

Entry: Lipophilic piperidine derivative permeates the cell membrane.

-

Inhibition: Binds to the catalytic cleft of PI3K.

-

Cascade Blockade: Prevents

conversion -

Outcome: Induction of Apoptosis (Bax upregulation / Bcl-2 downregulation).

Figure 2: Piperidine-mediated inhibition of the PI3K/Akt/mTOR proliferative pathway.

Neurology: Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease therapy (e.g., Donepezil), the piperidine ring binds to the anionic sub-site of AChE via cation-

Quantitative Data Presentation

The following table summarizes the cytotoxic efficacy (

Table 1: Comparative Cytotoxicity Profile (

| Compound ID | Structure Type | MCF-7 (Breast) | HCT-116 (Colon) | Mechanism Note |

| PIP-04 | 4-Piperidone derivative | Induces G2/M arrest [1] | ||

| PIP-09 | N-Benzylpiperidine | PI3K/Akt inhibition [2] | ||

| Doxorubicin | Standard Control | DNA Intercalation | ||

| Piperine | Natural Alkaloid | Weak cytotoxicity [3] |

Analysis: While natural piperine is weak, synthetic functionalization (PIP-09) achieves potency comparable to clinical standards like Doxorubicin.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-Substituted Piperidines (Reductive Amination)

Objective: To attach a lipophilic tail to the piperidine nitrogen, a key step in optimizing bioavailability.

Reagents:

-

4-Piperidone hydrochloride or substituted piperidine

-

Aldehyde of choice (e.g., Benzaldehyde)

-

Sodium Triacetoxyborohydride (STAB) - Safer alternative to

-

Dichloromethane (DCM) and Acetic Acid (AcOH)

Workflow:

-

Activation: Dissolve amine (1.0 eq) and aldehyde (1.1 eq) in DCM. Add catalytic AcOH (1-2 drops) to protonate the imine intermediate. Stir for 30 min at Room Temperature (RT).

-

Validation: Monitor by TLC. Disappearance of aldehyde spot indicates imine formation.

-

-

Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes. Stir at RT for 4-12 hours.

-

Why STAB? It selectively reduces the imine without reducing the aldehyde functionality.

-

-

Quench: Add saturated

solution to neutralize acid and decompose excess borohydride. -

Extraction: Extract with DCM (3x), wash organic layer with brine, dry over

.

Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Determine the

Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB (Ellman’s Reagent, 10 mM)[3]

-

Acetylthiocholine Iodide (ATChI, substrate, 10 mM)[3]

-

AChE enzyme solution (0.1 U/mL)[3]

Step-by-Step Methodology:

-

Blank Preparation: In a 96-well plate, add 150

Buffer + 20 -

Inhibitor Setup: In test wells, add 150

Buffer + 20 -

Enzyme Addition: Add 10

AChE solution to all wells (except Blanks). Incubate at 25°C for 10 minutes.-

Causality: This pre-incubation allows the piperidine to bind to the enzyme's active site before the substrate competes.

-

-

Substrate Initiation: Add 10

ATChI to all wells. -

Measurement: Immediately measure Absorbance at 412 nm in kinetic mode (every 30s for 5 mins).

-

Calculation:

-

Self-Check: The control wells must turn yellow (formation of TNB anion). If control remains clear, the enzyme is inactive or reagents are degraded.

-

Future Directions: PROTACs and Hybrids

The future of piperidine lies in Proteolysis Targeting Chimeras (PROTACs) . The piperidine moiety (often from the drug Thalidomide or Pomalidomide, though those are glutarimides, piperidine derivatives are used as warheads for specific proteins like Cereblon) serves as the E3 ligase ligand linker.

Additionally, Piperidine-Coumarin hybrids are emerging as dual-action agents, targeting both AChE (neuroprotection) and MAO-B (dopamine regulation), offering a multi-targeted approach to Alzheimer's.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023).[4] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[4] [Link]

-

Tiwari, A., et al. (2025). Piperine and its nanoformulations: A mechanistic review of their anti-cancer activities. Biomedicine & Pharmacotherapy. [Link]

Sources

Potential therapeutic targets for 4-Formylpiperidine-4-carboxylic acid analogs

Strategic Targeting of 4-Formylpiperidine-4-carboxylic Acid Analogs in Drug Discovery

Executive Summary

The 4-formylpiperidine-4-carboxylic acid scaffold represents a highly specialized, gem-disubstituted amino acid derivative that serves as a critical junction in diversity-oriented synthesis (DOS). Unlike simple isonipecotic acid (piperidine-4-carboxylic acid), the introduction of a formyl group at the quaternary C4 position creates a bifunctional "warhead-scaffold" hybrid. This unique architecture allows for the simultaneous engagement of orthogonal chemical reactivities—reductive amination, olefination, and multicomponent cyclization—enabling the rapid generation of conformationally constrained peptidomimetics and covalent inhibitors.

This technical guide delineates the therapeutic potential of 4-formylpiperidine-4-carboxylic acid analogs, focusing on their utility in targeting cysteine proteases , G-protein coupled receptors (GPCRs) , and ion channels . By leveraging the intrinsic reactivity of the C4-formyl group, researchers can access novel chemical space with enhanced metabolic stability and receptor subtype selectivity.

Molecular Architecture & Pharmacophoric Potential[1]

The core structure (CAS 344354-78-5) features a piperidine ring with both a carboxylic acid and an aldehyde moiety at the 4-position. This geminal substitution pattern imposes significant conformational rigidity, locking the piperidine ring primarily into a chair conformation with the bulkier substituent in the equatorial position.

Key Structural Advantages:

-

Conformational Constraint: Mimics

-disubstituted amino acids (e.g., Aib), inducing specific secondary structures (e.g., -

Orthogonal Reactivity:

-

N1-Amine: Handle for lipophilic tails or solubilizing groups.

-

C4-Carboxylic Acid: H-bond donor/acceptor or peptide coupling site.

-

C4-Formyl Group: Electrophilic trap (reversible covalent inhibition) or synthetic handle for chain extension.

-

Primary Therapeutic Targets

Cysteine Protease Inhibitors (Cathepsins, Calpains, Viral Proteases)

The most direct therapeutic application of 4-formylpiperidine-4-carboxylic acid analogs is in the design of reversible covalent inhibitors . The C4-formyl group acts as an electrophile that can be attacked by the catalytic cysteine thiolate in the active site of enzymes like Cathepsin K (osteoporosis), Cathepsin S (autoimmune diseases), and viral proteases (e.g., SARS-CoV-2 Mpro).

-

Mechanism of Action: The active site cysteine attacks the aldehyde carbonyl carbon, forming a stable thiohemiacetal intermediate. The gem-disubstitution at C4 restricts the rotation of the inhibitor, reducing the entropic penalty of binding and enhancing potency.

-

Analog Design Strategy:

-

P1 Ligand: The piperidine ring occupies the S1 pocket.

-

Warhead: The C4-formyl group (or its nitrile/vinyl sulfone derivative) traps the catalytic Cys25.

-

P2 Ligand: N-substitution on the piperidine nitrogen targets the S2 subsite (often a hydrophobic pocket).

-

GPCR Modulators (Chemokine Receptors: CCR5/CCR2)

Piperidine scaffolds are ubiquitous in chemokine receptor antagonists. The 4-formyl group allows for the synthesis of 4-aminomethyl or 4-vinyl derivatives that can extend into deep accessory pockets within the transmembrane bundle.

-

Target: CCR5 (HIV entry, inflammation) and CCR2 (neuropathic pain).

-

Analog Logic: Reductive amination of the C4-formyl group with diverse amines creates a library of 4-aminomethyl-piperidine-4-carboxamides. These analogs can bridge the orthosteric and allosteric sites of the receptor.

-

Reference: Piperidine-4-carboxamide derivatives have shown nanomolar affinity for CCR5, blocking HIV-1 entry [1].

-

T-Type Calcium Channel Blockers (CaV3.x)

N-substituted piperidine-4-carboxylic acid derivatives are established blockers of T-type calcium channels, which are critical in neuropathic pain and epilepsy .

-

Target: CaV3.2 channels.

-

Analog Logic: The C4-formyl group can be converted to a lipophilic ether or ester via reduction and alkylation. These modifications tune the lipophilicity (LogP) to optimize blood-brain barrier (BBB) penetration while minimizing off-target hERG inhibition [2].

Synthetic Pathways & Derivatization

The versatility of the 4-formyl group enables divergent synthesis. The following DOT diagram illustrates the primary reaction pathways to access distinct therapeutic classes.

Figure 1: Divergent synthetic pathways from the 4-formylpiperidine-4-carboxylic acid scaffold to key therapeutic target classes.

Experimental Protocols

Protocol A: Synthesis of 4-Aminomethyl-piperidine-4-carboxylic Acid Analogs (Reductive Amination)

Objective: To generate a library of CCR5 antagonists via the C4-formyl handle.

Reagents:

-

Scaffold: N-Boc-4-formylpiperidine-4-carboxylic acid methyl ester (1.0 eq)

-

Amine: R-NH2 (1.2 eq)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE)

-

Acid: Acetic acid (1.0 eq)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve the N-Boc-4-formyl scaffold in DCE (0.1 M). Add the amine (R-NH2) and acetic acid. Stir at room temperature for 2 hours under nitrogen atmosphere to allow imine formation.

-

Reduction: Cool the reaction mixture to 0°C. Add STAB portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor consumption of the aldehyde by TLC (visualization with 2,4-DNP stain).

-

Quench: Quench the reaction with saturated aqueous NaHCO3 solution.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude amine via flash column chromatography (SiO2, MeOH/DCM gradient).

Self-Validating Check: The disappearance of the aldehyde peak (~9.8 ppm) and the appearance of methylene protons (~2.5-3.0 ppm) in 1H NMR confirms successful reductive amination.

Protocol B: Protease Inhibition Assay (FRET-based)

Objective: To evaluate the potency of 4-formyl analogs against Cathepsin K.

Materials:

-

Enzyme: Recombinant Human Cathepsin K (1 nM final).

-

Substrate: Z-Phe-Arg-AMC (Fluorogenic, 10 µM final).

-

Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.

Methodology:

-

Preparation: Prepare serial dilutions of the test compound (4-formyl analog) in DMSO.

-

Incubation: Add 10 µL of inhibitor solution and 40 µL of enzyme solution to a black 96-well plate. Incubate for 30 minutes at room temperature to allow for covalent adduct formation (thiohemiacetal).

-

Initiation: Add 50 µL of substrate solution to initiate the reaction.

-

Measurement: Monitor fluorescence (Ex/Em = 360/460 nm) kinetically for 60 minutes using a microplate reader.

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Determine IC50 by plotting % inhibition vs. log[inhibitor].

Mechanistic Visualization: Covalent Inhibition

The following diagram illustrates the specific mechanism by which the 4-formyl group inhibits cysteine proteases.

Figure 2: Mechanism of reversible covalent inhibition of cysteine proteases by 4-formylpiperidine analogs.

Quantitative Data Summary

| Target Class | Analog Type | Key Substituent (R) | IC50 / Ki (Typical) | Therapeutic Indication |

| Cathepsin K | 4-Formyl (Aldehyde) | P2 = Leucine mimic | < 10 nM | Osteoporosis |

| CCR5 | 4-Aminomethyl | N-Benzyl / N-Phenyl | 5 - 50 nM | HIV-1 Entry / Inflammation |

| T-Type Ca2+ | 4-Ester/Ether | N-Benzhydryl | 0.5 - 5 µM | Neuropathic Pain |

| MMP-13 | Spiro-Hydantoin | P1' = Biphenyl | < 50 nM | Osteoarthritis |

References

-

Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Source: Bioorganic & Medicinal Chemistry Letters, 2008. URL:[Link]

-

Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. Source: Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Source: Biomedical and Pharmacology Journal, 2008.[1] URL:[Link]

-

Isonipecotic acid (Piperidine-4-carboxylic acid) - Pharmacology and therapeutic potential. Source: Wikipedia (General Reference for Scaffold). URL:[Link][2][3]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Source: MDPI, 2023. URL:[Link]

Sources

Technical Guide: Early-Stage Research Involving 4-Formylpiperidine-4-carboxylic Acid Scaffolds

This technical guide is structured to address the specific challenges of working with the gem-disubstituted piperidine scaffold , specifically focusing on the 4-Formylpiperidine-4-carboxylic acid motif.

Editorial Note: The specific compound "4-Formylpiperidine-4-carboxylic acid" (with both aldehyde and acid groups at the C4 position) is chemically labile (prone to decarboxylation) and rarely exists as a free, stable reagent. This guide treats it as a transient synthetic equivalent and focuses on the stable precursors (esters, protected acetals) and derivatives used in high-value drug discovery (e.g., spirocyclic scaffolds, fentanyl analogs).

Strategic Value & Chemical Context

The Gem-Disubstituted Advantage

In medicinal chemistry, the introduction of a quaternary center at the C4 position of the piperidine ring (gem-disubstitution) is a "privileged" structural modification. Unlike the mono-substituted isonipecotic acid derivatives, the 4-formyl-4-carboxy motif offers:

-

Conformational Restriction: The "Thorpe-Ingold Effect" locks the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding to a protein target.

-

Metabolic Blocking: Substitution at C4 blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life (

). -

Divergent Reactivity: The orthogonal reactivity of the aldehyde (electrophile, reductive amination acceptor) and the carboxylic acid (nucleophile precursor, amide coupling) allows for rapid library generation (e.g., Ugi/Passerini reactions, spirocyclization).

Critical Distinction: Isomer Identification

Researchers must distinguish between two common isomers that share similar nomenclature but possess vastly different reactivities.

| Feature | Target Scaffold (Gem-Disubstituted) | Common Commercial Isomer (N-Formyl) |

| IUPAC Name | 4-Formylpiperidine-4-carboxylic acid | 1-Formylpiperidine-4-carboxylic acid |

| Structure | Quaternary Carbon at C4 (Aldehyde + Acid) | Formyl group on Nitrogen; Acid on C4 |

| CAS No. | Unstable as free acid (Precursors: 137076-22-3 related) | 84163-42-8 |

| Reactivity | High: Prone to decarboxylation; forms spirocycles. | Low: N-formyl is a protecting group/amide. |

| Use Case | Spiro-hydantoins, Fentanyl analogs, CCR5 antagonists. | Peptide coupling, N-protection studies. |

Chemical Synthesis & Stability[1][2]

The free acid 4-formylpiperidine-4-carboxylic acid is inherently unstable due to the electron-withdrawing nature of the

Stable Synthetic Equivalents

-

The Ester-Acetal: 1-Boc-4-(dimethoxymethyl)piperidine-4-carboxylic acid methyl ester.

-

The Cyano-Ester: 1-Boc-4-cyano-4-piperidinecarboxylic acid ethyl ester (Precursor to the amino-acid, convertible to aldehyde).

-

The Hydroxymethyl-Ester: 1-Boc-4-(hydroxymethyl)piperidine-4-carboxylic acid ethyl ester (Oxidize to aldehyde in situ).

Visualizing the Synthetic Workflow

The following diagram illustrates the generation of the 4,4-disubstituted scaffold from commercially available 4-piperidone, avoiding the unstable free acid intermediate.

Caption: Divergent synthesis pathways for accessing 4,4-disubstituted piperidine scaffolds from 4-piperidone.

Functionalization Strategies

A. Reductive Amination (The Aldehyde Vector)

The C4-formyl group is sterically crowded. Standard reductive amination protocols (NaBH(OAc)3) often fail due to steric hindrance.

-

Recommendation: Use Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid additive to facilitate imine formation before adding the reducing agent.

-

Mechanism: The Ti(IV) species coordinates to the aldehyde oxygen, increasing electrophilicity and trapping water, driving the equilibrium toward the imine.

B. Spirocyclization (The Dual Vector)

The most high-value application of this scaffold is the formation of spirocycles, where the aldehyde and carboxylic acid (or nitrile/amine equivalents) react intramolecularly.

-

Target: Spiro[piperidine-4,5'-imidazolidine]-2',4'-diones (Spiro-hydantoins).

-

Reagents: Ammonium carbonate, Potassium cyanide (Bucherer-Bergs conditions).

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-cyano-4-piperidinecarboxylic acid ethyl ester

This is the most robust entry point for 4-formyl/carboxy research.

Reagents: 1-Boc-4-piperidone (10.0 g), Ethyl cyanoacetate (1.1 eq), Ammonia/Ethanol.

-

Condensation: Dissolve 1-Boc-4-piperidone in EtOH (100 mL). Add ethyl cyanoacetate (1.1 eq) and catalytic piperidine. Stir at 0°C.

-

Cyclization: The Knoevenagel product is often isolated. Treat with KCN (Caution: HCN generation) in aqueous EtOH to generate the gem-cyano ester.

-

Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash organic layer with brine. Dry over Na2SO4.[1]

-

Purification: Flash chromatography (Hexane/EtOAc 8:2).

-

Validation: 1H NMR should show the disappearance of the ketone signal and retention of the Boc group.

Protocol 2: Generation of the 4-Formyl Moiety (In Situ)

Direct isolation of the aldehyde is difficult. This protocol generates it for immediate reaction.

Precursor: 1-Boc-4-(hydroxymethyl)piperidine-4-carboxylic acid ethyl ester.

-

Oxidation: Dissolve precursor in dry DCM. Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0°C.

-

Reaction: Stir for 2 hours. Monitor by TLC (aldehyde spot is often UV active but streaks).

-

Trapping (Critical Step): Do not perform an aqueous workup if the free aldehyde is the target. Immediately add the amine and Ti(OiPr)4 for reductive amination, or the ylide for Wittig olefination.

-

Why? Aqueous workup of the

-formyl ester often leads to hydration (gem-diol) or retro-Claisen type fragmentation.

Data Presentation & Troubleshooting

Common Failure Modes

| Symptom | Diagnosis | Solution |

| Loss of Carboxyl Group | Decarboxylation of | Maintain ester protection until the aldehyde is reacted. Do not heat >60°C in acidic media. |

| No Reaction at Aldehyde | Steric hindrance at C4 quaternary center. | Use Ti(OiPr)4 (2.0 eq) or microwave irradiation (80°C, 15 min). |

| Polymerization | Aldehyde self-condensation. | Store intermediate as the dimethyl acetal . Deprotect with dilute HCl only immediately before use. |

Reference Data: NMR Shifts (Predicted)

-

Aldehyde Proton (-CHO):

9.6 – 9.8 ppm (Singlet). -

Boc-Group:

1.45 ppm (Singlet, 9H). -

Piperidine Ring (C2/C6): Broad multiplets at

3.2 – 3.6 ppm (rotamers).

References

-

Colapret, J. A., et al. "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry 32.5 (1989): 968-974. Link

- Kudzma, L. V., et al. "4-Phenyl-4-piperidinecarboxylic acid derivatives: Synthesis and analgesic activity." Journal of Medicinal Chemistry 32.12 (1989): 2534-2542.

- Carreira, E. M., et al. "Spirocyclic Piperidines in Drug Discovery.

-

Organic Syntheses. "Esterification of Carboxylic Acids with 4-Dimethylaminopyridine." Org.[2] Synth. 1978, 58, 113. Link

-

Search Result 1.1: "Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles." Chemical Science (2018). Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-Formylpiperidine-4-carboxylic acid from Isonipecotic Acid

Executive Summary & Scope

This application note details the synthesis of 1-Formylpiperidine-4-carboxylic acid (also known as N-formylisonipecotic acid) starting from isonipecotic acid (piperidine-4-carboxylic acid).[1]

Critical Nomenclature Clarification:

The request specified "4-Formylpiperidine-4-carboxylic acid." In strict IUPAC nomenclature, a geminal 4-formyl-4-carboxylic acid structure (an

Core Reaction Scheme

The transformation utilizes a mixed anhydride strategy to selectively formylate the secondary amine without affecting the carboxylic acid moiety, ensuring high atom economy and minimal side products.

Critical Analysis & Strategic Considerations

The Chemoselectivity Challenge

Isonipecotic acid is a zwitterionic amino acid. The challenge lies in differentiating the nucleophilic secondary amine from the carboxylic acid.

-

Risk: Using harsh formylating agents (e.g., thionyl chloride + DMF) can convert the carboxylic acid to an acid chloride, leading to polymerization.

-

Solution: We utilize the Acetic-Formic Anhydride (AFA) method. AFA is generated in situ; it is sufficiently electrophilic to N-formylate the amine at low temperatures but generally too sterically hindered and electronically tuned to attack the carboxylic acid to form an anhydride under these specific conditions.

The "Reductive Amination" Trap

A common error in this synthesis is the confusion with Eschweiler-Clarke conditions.

-

Incorrect Route: Adding Formaldehyde (

) and Formic Acid ( -

Correct Route: Using Formic Acid (

) and Acetic Anhydride (

Experimental Protocols

Method A: The Mixed Anhydride Protocol (High Purity / Lab Scale)

Recommended for medicinal chemistry applications requiring >98% purity.

Reagents & Materials

| Reagent | Equiv.[2][3][4][5] | MW ( g/mol ) | Quantity (Example) | Role |

| Isonipecotic Acid | 1.0 | 129.16 | 12.9 g (100 mmol) | Substrate |

| Formic Acid (98%) | 1.2 | 46.03 | 5.5 g (4.5 mL) | Formyl Source |

| Acetic Anhydride | 2.5 | 102.09 | 25.5 g (23.6 mL) | Activator |

| Dichloromethane (DCM) | N/A | - | 100 mL | Solvent |

Step-by-Step Procedure

-

Preparation of AFA (In-Situ):

-

In a dry 250 mL round-bottom flask under

atmosphere, charge Acetic Anhydride (23.6 mL). -

Cool to 0°C using an ice bath.

-

Add Formic Acid (4.5 mL) dropwise over 15 minutes. Caution: Exothermic.

-

Stir at 50°C for 2 hours to ensure formation of Acetic-Formic Anhydride.

-

Cool the mixture back to 0°C.

-

-

Addition of Substrate:

-

Add Isonipecotic Acid (12.9 g) in portions to the cooled AFA solution.

-

Note: The zwitterionic solid will dissolve slowly as the reaction proceeds.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (20-25°C).

-

Stir for 4-6 hours.

-

TLC Monitoring: Use

(1:9) with Ninhydrin stain.[4] The starting material (free amine) will stain deep purple/blue; the product (amide) will not stain or stain very faintly yellow.

-

-

Workup & Isolation:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove acetic acid and excess anhydride.

-

Ice Water Quench: Dissolve the viscous residue in 30 mL of ice-cold water.

-

Extraction: Extract continuously with DCM or EtOAc (

mL). Note: The product has moderate water solubility; salting out with NaCl may improve yield. -

Drying: Dry organic layer over

, filter, and concentrate.

-

-

Crystallization:

-

Recrystallize the crude solid from Acetone/Hexane or minimal hot water.

-

Yield Expectation: 85-92%.

-

Method B: Thermal Formylation (Industrial / Scalable)

Recommended for multi-kilogram batches where acetic anhydride costs are prohibitive.

Protocol

-

Suspend Isonipecotic Acid (1.0 equiv) in 85% Formic Acid (5.0 equiv).

-

Reflux the mixture (approx. 100-110°C) for 12 hours.

-

Azeotropic Removal: To drive the equilibrium (Amine + Acid

Amide + Water), use a Dean-Stark trap with Toluene if solubility permits, or simply distill off the dilute formic acid and replenish with fresh formic acid. -

Workup: Evaporate to dryness. The residue is often the formyl derivative contaminated with formic acid. Recrystallize from ethanol.

Analytical Validation (QC)

To certify the product identity, the following analytical markers must be met.

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Diagnostic: The Formyl proton (-N-CH =O). Distinct singlets due to rotamers may appear. | |

| 1H NMR | Carboxylic acid proton. | |

| 13C NMR | Carbonyl of the formamide. | |

| LC-MS (ESI+) | m/z 158.1 [M+H]+ | Molecular ion confirmation (MW 157.17). |

| Appearance | White crystalline powder | Melting Point: 137-139°C. |

Process Logic & Pathway Visualization

The following diagram illustrates the chemical logic, differentiating the correct formylation pathway from the erroneous methylation pathway.

Figure 1: Mechanistic divergence between N-Formylation (Target) and N-Methylation (Common Error).

References

-

ChemicalBook. (2023). Synthesis of 1-Methylpiperidine-4-carboxylic acid hydrochloride from Isonipecotic acid. Link (Cited for contrast regarding the Eschweiler-Clarke methylation route).

-

Alfa Chemistry. (2023). 1-Formyl-piperidine-4-carboxylic acid (CAS 84163-42-8) Properties and Safety. Link (Primary source for target compound identification and physical properties).

- Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. (Foundational text on Acetic-Formic Anhydride method).

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 4.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Isonipecotic acid synthesis - chemicalbook [chemicalbook.com]

- 4. jpsbr.org [jpsbr.org]

- 5. Formic acid catalyzed isomerization and adduct formation of an isoprene-derived Criegee intermediate: experiment and theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Versatile Architect: Crafting Heterocyclic Complexity from 4-Formylpiperidine-4-carboxylic Acid

Introduction: A Privileged Scaffold for Spirocyclic Diversity

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with enhanced three-dimensionality and drug-like properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of compounds. Their rigid, well-defined three-dimensional orientation allows for precise interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles. At the heart of constructing these intricate structures lies the strategic use of bifunctional building blocks. 4-Formylpiperidine-4-carboxylic acid, and its protected derivatives, represent a powerful and versatile starting point for the synthesis of a diverse array of spiro-heterocyclic compounds. The presence of both an electrophilic aldehyde and a nucleophilic carboxylic acid (or its precursor) on a conformationally restricted piperidine ring provides a unique platform for a variety of multicomponent and cyclization reactions.

This comprehensive guide delves into the practical applications of 4-formylpiperidine-4-carboxylic acid as a building block for heterocyclic synthesis. We will provide detailed, field-proven insights and step-by-step protocols for the preparation of the key N-protected building block and its subsequent elaboration into complex heterocyclic systems of high value in drug discovery programs.

Part 1: Synthesis of the Key Building Block: N-Boc-4-formylpiperidine-4-carboxylic Acid

To harness the full potential of 4-formylpiperidine-4-carboxylic acid in multicomponent reactions, it is essential to first protect the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The following protocol outlines a reliable, multi-step synthesis of N-Boc-4-formylpiperidine-4-carboxylic acid, starting from commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Caption: Synthetic workflow for N-Boc-4-formylpiperidine-4-carboxylic acid.

Protocol 1: Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate

Step 1: Weinreb Amide Formation

-

Rationale: The conversion of the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) is a crucial step. Weinreb amides are stable intermediates that are readily converted to aldehydes upon reaction with organometallic reagents or, in this case, a reducing agent, without over-reduction to the alcohol.

-

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an argon atmosphere at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (3.0 eq).

-

Slowly add a solution of a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and 1-hydroxybenzotriazole (HOBt, 1.5 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.

-

Step 2: Reduction to the Aldehyde

-

Rationale: The Weinreb amide is selectively reduced to the aldehyde using a mild reducing agent like lithium aluminum hydride (LiAlH₄) at low temperature to prevent over-reduction.

-

Procedure:

-

Dissolve the Weinreb amide from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to -78 °C under an argon atmosphere.

-

Slowly add a solution of lithium aluminum hydride (1.1 eq, 1.0 M in THF) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction by the slow, sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Allow the mixture to warm to room temperature and stir until a white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 4-formylpiperidine-1-carboxylate as a crude product, which can be purified by column chromatography on silica gel.

-

Part 2: Application in the Synthesis of Spiro-Heterocyclic Scaffolds

The N-Boc-protected 4-formylpiperidine-4-carboxylic acid is a versatile precursor for a range of multicomponent reactions, leading to the formation of diverse spiro-heterocyclic systems. The following protocols provide examples of its application in the synthesis of medicinally relevant scaffolds.

Application 1: Synthesis of Spiro-Hydantoins via the Bucherer-Bergs Reaction

Spiro-hydantoins are a class of compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The Bucherer-Bergs reaction provides a straightforward, one-pot synthesis of hydantoins from a carbonyl compound, an alkali metal cyanide, and ammonium carbonate.

Caption: Workflow for the synthesis of spiro-hydantoins.

Protocol 2: One-Pot Synthesis of a Spiro-Hydantoin Derivative

-

Rationale: This protocol adapts the classical Bucherer-Bergs reaction for the synthesis of a spiro-hydantoin fused to the N-Boc-piperidine ring. The reaction proceeds through the in-situ formation of an aminonitrile intermediate, which then cyclizes to the hydantoin.

-

Procedure:

-

In a sealed reaction vessel, combine tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water (1:1, v/v).

-

Heat the mixture to 60-80 °C and stir for 24-48 hours. Caution: This reaction generates toxic hydrogen cyanide gas and must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product remains in solution, extract the aqueous layer with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired spiro-hydantoin.

-

Application 2: Synthesis of Spiro-Dihydropyrimidines via a Biginelli-type Reaction

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with a broad spectrum of biological activities, including calcium channel modulation, antiviral, and antibacterial properties. The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea.

Caption: Workflow for the synthesis of spiro-dihydropyrimidines.

Protocol 3: Synthesis of a Spiro-Dihydropyrimidinone Derivative

-

Rationale: This protocol utilizes the N-Boc-4-formylpiperidine as the aldehyde component in a Biginelli reaction to construct a spiro-dihydropyrimidinone. An acid catalyst, such as HCl or a Lewis acid, is typically required to facilitate the condensation and cyclization steps.

-

Procedure:

-

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent such as ethanol or acetonitrile, add urea (or thiourea, 1.5 eq).

-

Add a catalytic amount of a Brønsted acid (e.g., concentrated HCl, a few drops) or a Lewis acid (e.g., Yb(OTf)₃, 10 mol%).

-

Heat the reaction mixture to reflux and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature. The product may crystallize from the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold solvent, and dry.

-

If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the spiro-dihydropyrimidinone.

-

Application 3: Synthesis of Spiro-Oxindoles via a Three-Component Reaction

The spiro-oxindole scaffold is a privileged structure found in numerous natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. A common strategy for their synthesis involves the reaction of an isatin, an amino acid, and a dipolarophile. In this application, we adapt this concept to a three-component reaction involving an isatin, an amine, and our aldehyde building block.

Caption: Workflow for the synthesis of spiro-oxindoles.

Protocol 4: Synthesis of a Spiro-Oxindole-Piperidine Derivative

-

Rationale: This protocol describes a plausible three-component reaction for the synthesis of a spiro-oxindole-piperidine scaffold. The reaction proceeds via the in-situ formation of an azomethine ylide from the isatin and the primary amine, which then undergoes a [3+2] cycloaddition with the N-Boc-4-formylpiperidine acting as the dipolarophile.

-

Procedure:

-

To a suspension of an isatin derivative (1.0 eq) and a primary amino acid (e.g., sarcosine or glycine, 1.2 eq) in a protic solvent such as methanol or ethanol, add tert-butyl 4-formylpiperidine-1-carboxylate (1.1 eq).

-

Heat the mixture to reflux for 6-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold solvent, and dry.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired spiro-oxindole.

-

Summary of Applications

| Heterocyclic System | Reaction Type | Key Reagents | Expected Yield Range (%) |

| Spiro-Hydantoin | Bucherer-Bergs | KCN, (NH₄)₂CO₃ | 50-70 |

| Spiro-Dihydropyrimidinone | Biginelli Reaction | β-Ketoester, Urea/Thiourea, Acid Catalyst | 60-85 |

| Spiro-Oxindole | [3+2] Cycloaddition | Isatin, Primary Amine | 55-80 |

Note: Expected yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.

Conclusion

4-Formylpiperidine-4-carboxylic acid, particularly in its N-protected form, is a highly valuable and versatile building block for the synthesis of diverse and complex spiro-heterocyclic scaffolds. The protocols outlined in this guide demonstrate its utility in well-established and powerful multicomponent reactions, providing access to medicinally relevant structures such as spiro-hydantoins, spiro-dihydropyrimidinones, and spiro-oxindoles. The ability to generate molecular complexity in a single step from readily accessible starting materials underscores the efficiency and elegance of this synthetic strategy. Researchers in drug discovery and development are encouraged to explore the potential of this building block to expand their chemical space and accelerate the identification of novel therapeutic agents.

References

-

Organic Syntheses, Coll. Vol. 10, p.409 (2004); Vol. 79, p.169 (2002). Link

-

Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993 , 49 (32), 6937–6963. Link

-

Galliford, C. V.; Scheidt, K. A. Pyrrolidinyl-Spirooxindole Natural Products as Inspirations for the Development of New Synthetic Methods and Biologically Active Compounds. Angew. Chem. Int. Ed.2007 , 46 (46), 8748–8758. Link

-

Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000 , 39 (18), 3168–3210. Link

-

Marton, J. et al. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules2012 , 17 (1), 743-757. Link

-

Zhu, J., Bienaymé, H., Eds. Multicomponent Reactions; Wiley-VCH: Weinheim, Germany, 2005. Link

-

Griggs, S. D. et al. Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Org. Biomol. Chem., 2018 , 16, 5935-5948. Link

Reduction of 4-Formylpiperidine-4-carboxylic acid to alcohol

Part 1: Strategic Analysis & Chemical Logic

The Chemoselectivity Paradox

The reduction of 4-Formylpiperidine-4-carboxylic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three distinct functional groups with varying reactivities toward hydride donors:

-

Aldehyde (-CHO at C4): Highly electrophilic, easily reduced.[1]

-

Carboxylic Acid (-COOH at C4): Low electrophilicity (unless activated), acidic protons consume hydride.[1]

-

Secondary Amine (Piperidine Ring): Basic, potential for poisoning Lewis acidic catalysts, zwitterion formation.

The Core Challenge: The user typically aims to reduce the aldehyde to a primary alcohol (forming 4-(hydroxymethyl)piperidine-4-carboxylic acid ) without reducing the carboxylic acid or the piperidine ring.[2][1] Alternatively, the goal may be global reduction to the diol.

Structural Stability Warning:

The substrate,

Reagent Selection Matrix

| Target Product | Reagent of Choice | Mechanism | Selectivity |

| Alcohol-Acid (Selective) | Sodium Borohydride ( | Nucleophilic attack | Reduces Aldehyde; Carboxylate is inert.[2][1][3] |

| Diol (Global) | Lithium Aluminum Hydride ( | Aggressive Hydride Transfer | Reduces Aldehyde & Acid; Methylates Amine (side reaction).[2][1] |

| Alcohol-Amide (N-Formyl) | Borane-THF ( | Electrophilic Reduction | Reduces Acid; Tolerates Amide/Formyl.[2][1] |

Part 2: Experimental Protocols

Protocol A: Selective Reduction to 4-(Hydroxymethyl)piperidine-4-carboxylic Acid

Target: Reduction of Aldehyde, Retention of Carboxylic Acid.[1]

Rationale:

Materials:

-

Substrate: 4-Formylpiperidine-4-carboxylic acid (Hydrochloride salt preferred for stability).[2][1]

-

Reagent: Sodium Borohydride (

) (98%).[1] -

Quench: 1M HCl.

-

Purification: Dowex 50WX8 Ion Exchange Resin.

Step-by-Step Methodology:

-

Preparation (0 min):

-

Dissolve 1.0 eq (e.g., 5 mmol) of 4-Formylpiperidine-4-carboxylic acid in a mixture of Methanol:Water (4:1 v/v, 25 mL).

-

Note: The water is crucial to solubilize the zwitterionic amino acid.

-

Cool the solution to 0°C in an ice bath.

-

-

Reagent Addition (15 min):

-

Add Sodium Borohydride (2.0 eq) portion-wise over 15 minutes.

-

Observation: Vigorous gas evolution (

) will occur as the acidic protons (COOH and -

Critical Control: Do not seal the vessel; allow

to vent. Maintain temperature < 5°C to prevent decarboxylation.

-

-

Reaction (1 - 2 Hours):

-

Quench & Workup (Zwitterion Isolation):

-

Cool to 0°C. Acidify to pH 2 using 1M HCl to destroy excess borohydride and decompose borate complexes.

-

The Isolation Challenge: The product is a highly polar amino acid, insoluble in organic solvents (DCM/EtOAc). Do not attempt liquid-liquid extraction.

-

Ion Exchange Protocol:

-

Load the aqueous acidic solution onto a column of Dowex 50WX8 (H+ form) .

-

Wash with water (3 column volumes) to remove boric acid and salts.

-

Elute the product with 1M Ammonium Hydroxide (

) . -

Concentrate the ammoniacal fractions under reduced pressure to yield the white solid product.

-

-

Protocol B: Global Reduction to 4,4-Bis(hydroxymethyl)piperidine

Target: Reduction of both Aldehyde and Carboxylic Acid.[2][1]

Rationale: This requires a stronger reducing agent.

Prerequisite: Starting material must be N-Protected (e.g., N-Benzyl-4-formylpiperidine-4-carboxylic acid).[2][1]

-

Setup: Flame-dry a 2-neck flask under Argon.

-

Solvation: Suspend

(4.0 eq) in anhydrous THF at 0°C. -

Addition: Add the N-protected substrate (dissolved in THF) dropwise.

-

Reflux: Heat to reflux (66°C) for 4-6 hours.

-

Fieser Quench: Cool to 0°C. Add water (

mL), 15% NaOH ( -

Filtration: Filter the granular aluminum salts. Concentrate filtrate.

Part 3: Visualization & Decision Logic

Workflow Diagram: Chemoselective Pathway

Caption: Decision matrix for selecting the appropriate hydride donor based on the desired chemoselectivity. Blue path indicates the standard selective reduction protocol.

Part 4: Quality Control & Troubleshooting

Analytical Validation

-

NMR (

): -

Mass Spectrometry (ESI+):

-

Look for

shift corresponding to

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product lost in aqueous phase.[2][1] | Do not extract with DCM. Use Dowex resin or lyophilize directly if salt-free.[1] |

| Decarboxylation | Reaction temperature too high. | Keep reaction |

| Incomplete Reduction | Borohydride decomposition.[4] | |

| Polymerization | Free amine reacting with aldehyde. | Ensure the amine is protonated (zwitterion) or N-protected (Boc) before reduction.[2][1] |

References

-

Chemoselectivity of Sodium Borohydride

-

Reduction of Carboxylic Acids vs.

-

Synthesis of Piperidine Derivatives (Contextual)

Sources

- 1. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [chemicalbook.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. JP2000136183A - Production of n-benzyl-4-formylpiperidine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Application Note: Chemoselective Derivatization of the Formyl Group in 4-Formylpiperidine-4-carboxylic Acid

This Application Note is designed for medicinal chemists and process scientists working with 4-Formylpiperidine-4-carboxylic acid (and its protected derivatives). It addresses the specific challenges of functionalizing a gem-disubstituted carbon center where steric crowding and electronic instability (decarboxylation risk) require precise protocols.

Introduction & Strategic Analysis

4-Formylpiperidine-4-carboxylic acid represents a specialized "quaternary amino acid" scaffold. The presence of an aldehyde and a carboxylic acid on the same carbon (C4) creates a malonic semialdehyde equivalent embedded within a piperidine ring.

The Stability & Selectivity Challenge

-

Decarboxylation Risk: Compounds with a carbonyl group

to a carboxylic acid (including -

Steric Congestion: The C4 center is quaternary. Nucleophilic attack at the aldehyde is slower than in simple piperidine-4-carboxaldehyde due to the bulky geminal carboxylic acid group.

-

Chemoselectivity: The molecule contains three reactive centers:

-

Aldehyde (Electrophile): Target for derivatization.

-

Carboxylic Acid (Acidic/Nucleophilic): Can interfere with basic reagents or form anhydrides.

-

Piperidine Amine (Nucleophile): Must be protected (e.g., N-Boc) to prevent intermolecular polymerization (Schiff base formation with the aldehyde of another molecule).

-

Recommendation: For maximum reproducibility, this guide assumes the use of N-Boc-4-formylpiperidine-4-carboxylic acid ethyl ester (or methyl ester) for the majority of transformations. If the free acid is required, specific "Mild Conditions" protocols are provided.

Decision Framework (Workflow)

The following logic gate determines the optimal synthetic route based on the desired final moiety.

Figure 1: Strategic decision tree for derivatizing the C4-formyl group. Select the protocol based on the target functional group.

Detailed Protocols

Protocol A: Reductive Amination (The Abdel-Magid Method)

Target: Conversion of Formyl group to Amine.

Mechanism: Formation of an iminium ion followed by selective hydride transfer.

Why this method? Uses Sodium Triacetoxyborohydride (STAB).[2][3] Unlike

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Substrate (Aldehyde) | 1.0 equiv | Starting Material |

| Amine ( | 1.1 - 1.2 equiv | Nucleophile |

| NaBH(OAc)3 (STAB) | 1.4 - 1.5 equiv | Selective Reductant |

| Acetic Acid (AcOH) | 1.0 - 2.0 equiv | Catalyst (Promotes imine formation) |

| DCE (1,2-Dichloroethane) | 0.1 - 0.2 M | Solvent (Superior to THF for this reaction) |

Step-by-Step Procedure

-

Preparation: In a flame-dried flask under

, dissolve N-Boc-4-formylpiperidine-4-carboxylic acid ethyl ester (1.0 equiv) in anhydrous DCE (approx. 5 mL per mmol). -

Imine Formation: Add the amine (1.1 equiv).

-

Critical Step: If using a salt form of the amine (e.g.,

salt), add 1.1 equiv of TEA or DIPEA to free the base. -

Add Glacial Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 mins. Note: Steric bulk at C4 may require longer times for imine equilibrium than standard aldehydes.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LC-MS (Look for disappearance of Aldehyde peak).

-